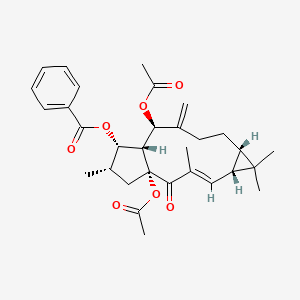

Diacetyl benzoyl lathyrol

Description

This compound is an active ingredient in whitening creams. It is also reported to be a skin conditioning agent.

This compound has been reported in Euphorbia lathyris with data available.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,3E,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3/b18-15+/t19-,23-,24+,25-,26-,27-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYYWXPAHJBKJX-VWSFRBHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(/C2=O)\C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176293 | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218916-52-0 | |

| Record name | Euphorbia factor L3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218916-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218916520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11260 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diacetyl benzoyl lathyrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIACETYL BENZOYL LATHYROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8986760I2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diacetyl Benzoyl Lathyrol as a Protein Kinase C Activator: A Mechanistic and Methodological Exploration

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Lathyrane-type diterpenoids, derived from plants of the Euphorbia genus, are a structurally diverse class of natural products with a range of biological activities. A prominent member of this family, Diacetyl Benzoyl Lathyrol, also known as Euphorbia factor L3, has garnered attention for its potential as a modulator of critical cellular signaling pathways. This technical guide provides an in-depth exploration of this compound as an activator of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal to cellular regulation. We will dissect the mechanistic underpinnings of its action, discuss the structure-activity relationships that govern its function, and provide detailed protocols for its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the capabilities of this potent biomolecule.

The Strategic Importance of Protein Kinase C (PKC) Modulation

Protein Kinase C represents a family of phospholipid-dependent serine/threonine kinases that function as central nodes in signal transduction.[1] They regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[2] The PKC family is categorized into three subfamilies based on their activation requirements:[3]

-

Conventional PKCs (cPKCs): Isoforms α, βI, βII, and γ, which require both calcium (Ca²⁺) and diacylglycerol (DAG) for activation.

-

Novel PKCs (nPKCs): Isoforms δ, ε, η, and θ, which are DAG-dependent but Ca²⁺-independent.

-

Atypical PKCs (aPKCs): Isoforms ζ and ι/λ, which are independent of both Ca²⁺ and DAG.

The activation of conventional and novel PKCs is initiated by the hydrolysis of plasma membrane phospholipids, leading to the generation of the second messenger DAG.[4] DAG binds to the C1 domain within the PKC regulatory region, inducing a conformational change that relieves autoinhibition and activates the enzyme's catalytic kinase domain.[5] Given their central role in cell signaling, dysregulation of PKC activity is implicated in numerous diseases, including cancer and neurological disorders, making PKC isoforms attractive targets for therapeutic intervention.[1]

This compound: A Natural Product Mimic of Diacylglycerol

This compound is a lathyrane-type diterpene isolated from plant species such as Euphorbia lathyris.[4] Lathyrane diterpenes are recognized as potent PKC activators, functioning as structural and functional mimics of the endogenous activator, DAG.[5] They bind to the C1 regulatory domain, thereby initiating the downstream signaling cascade.[5]

Chemical Identity:

-

Name: this compound (also 5,15-Diacetyl-3-benzoyllathyrol, Euphorbia factor L3)

-

CAS Number: 218916-52-0

-

Molecular Formula: C₃₁H₃₈O₇

-

Molecular Weight: 522.63 g/mol

Mechanism of Action: C1 Domain Engagement

The activation of PKC by this compound is predicated on its high affinity for the C1 domain, the same binding site as for DAG and tumor-promoting phorbol esters. The binding of the lathyrol core to this domain induces a critical conformational shift, recruiting the enzyme to the cell membrane and releasing the pseudosubstrate from the catalytic site, thus switching the kinase to its active state.

Molecular docking and dynamics studies on related lathyrane diterpenes suggest that their interaction with the PKC δ-C1B domain involves key hydrogen bonds and hydrophobic interactions within the binding pocket, stabilizing the active conformation of the enzyme.[6] While direct binding affinity and isoform selectivity data for this compound are not yet extensively published, the activity of its derivatives in various biological assays strongly supports a PKC-dependent mechanism.

Figure 1: General mechanism of Protein Kinase C (PKC) activation by endogenous diacylglycerol (DAG) and its mimicry by this compound.

Structure-Activity Relationship (SAR) Insights

Studies on a variety of lathyrol derivatives have provided valuable insights into the structural features required for biological activity, particularly in the context of modulating P-glycoprotein-dependent multidrug resistance (MDR), a process often linked to PKC signaling.[4]

-

Modifications at C-3, C-5, and C-15: The hydroxyl groups at these positions on the lathyrol scaffold are critical for activity. Acylation or other modifications at these sites can dramatically alter the compound's potency and function.[4]

-

Role of Ester Groups: The presence and nature of the ester groups (diacetyl and benzoyl in this case) are key determinants of the molecule's interaction with its target. These groups influence the hydrophobicity and steric profile of the compound, which are crucial for fitting into the hydrophobic binding pocket of the C1 domain.[4]

-

Lathyrol Skeleton: The rigid, complex three-dimensional structure of the lathyrane core serves as a scaffold to orient the functional groups in a precise spatial arrangement, enabling high-affinity binding to the target protein.[2]

These findings underscore the importance of the diacetyl and benzoyl moieties for the PKC-activating properties of this compound, suggesting they are not mere peripheral decorations but integral components for its biological function.

Biological Activities and Therapeutic Potential

While direct PKC activation data is emerging, the biological effects of this compound and its close analogs have been documented in several disease models, particularly in oncology. These activities are largely attributed to the modulation of PKC-dependent signaling pathways.

| Compound / Derivative | Cell Line / Model | Observed Effect & Potency (IC₅₀) | Inferred Mechanism / Pathway | Reference |

| This compound (EFL3) Derivative | A549 & H1299 (NSCLC) | Inhibited cell proliferation, migration, and invasion. | Regulation of epithelial-mesenchymal transition (EMT). | [1] |

| Lathyrol-3-phenylacetate-5,15-diacetate | A549 (Lung Cancer) | Potent growth inhibition (IC₅₀: 17.51 ± 0.85 µM). | Induction of apoptosis via mitochondrial pathway (ROS increase, cytochrome c release). | [7] |

| This compound (EFL3) Derivatives | MCF-7/ADR (MDR Breast Cancer) | Reversal of multidrug resistance; more potent than verapamil. | Modulation of P-glycoprotein (P-gp). | [4] |

| Lathyrol | Renca (Renal Cell Carcinoma) | Inhibited tumor cell proliferation in vitro and in vivo. | Modulation of TGF-β/Smad signaling pathway, leading to cell cycle arrest. | [8] |

These studies collectively suggest that by activating specific PKC isoforms, this compound can trigger diverse downstream signaling cascades. The ultimate cellular outcome—be it apoptosis, cell cycle arrest, or reversal of drug resistance—is highly context-dependent, relying on the specific PKC isoforms expressed in the target cell and the existing network of signaling proteins.

Figure 2: Hypothesized downstream signaling pathways modulated by this compound-induced PKC activation in different cancer contexts.

Experimental Protocols for Studying this compound

To facilitate further research, we provide a representative protocol for an in vitro PKC activity assay. This non-radioactive, fluorescence polarization (FP)-based assay is a robust method for quantifying kinase activity and is suitable for high-throughput screening.

Preparation of this compound Stock Solution

Rationale: this compound is a hydrophobic molecule. Proper solubilization is critical for its activity in aqueous assay buffers. DMSO is the solvent of choice.

-

Weighing: Accurately weigh 1 mg of this compound powder.

-

Solubilization: Dissolve the powder in 382.6 µL of high-purity DMSO to create a 5 mM stock solution (based on MW of 522.63 g/mol ).

-

Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

In Vitro PKC Kinase Activity Assay (Fluorescence Polarization)

Principle: This homogenous assay measures the phosphorylation of a fluorescently labeled peptide substrate by PKC. When the small peptide substrate is phosphorylated, it is bound by a phosphospecific antibody. This binding results in a decrease in the rotational speed of the fluorescent peptide, causing an increase in the fluorescence polarization value. The magnitude of this change is directly proportional to the kinase activity.

Materials:

-

Purified, active PKC isoform (e.g., PKCβ, PKCδ).

-

PKC Assay Kit (containing fluorescently labeled substrate, phosphospecific antibody, kinase buffer, ATP, and stop solution). Commercially available kits, such as those from Thermo Fisher Scientific or Promega, are recommended.[9]

-

This compound stock solution (5 mM in DMSO).

-

Lipid Activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) solution (typically prepared by sonicating dried lipids in buffer).

-

384-well, low-volume, black assay plates.

-

A plate reader capable of measuring fluorescence polarization.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Thaw all kit components on ice.

-

Prepare the 10X Kinase Buffer as per the manufacturer's instructions. This typically contains HEPES, MgCl₂, and other components.

-

Prepare the Lipid Activator solution (e.g., 200 µg/mL Phosphatidylserine). Sonicate on ice until the solution is clear to ensure proper micelle formation.

-

Prepare a working solution of ATP at the desired concentration (e.g., 100 µM) in kinase buffer.

-

Dilute the purified PKC enzyme to the desired working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

-

-

Compound Dilution:

-

Perform a serial dilution of the 5 mM this compound stock solution in DMSO.

-

Further dilute these DMSO stocks into the kinase assay buffer to create 2X working solutions. Crucially, ensure the final DMSO concentration in the assay well does not exceed 1% , as higher concentrations can inhibit enzyme activity. A suggested starting range for the final concentration in the well is 10 nM to 30 µM.

-

-

Assay Reaction Setup (per well of a 384-well plate):

-

Add 2.5 µL of 4X fluorescent peptide substrate/lipid activator mix.

-

Add 5 µL of 2X this compound dilution (or DMSO vehicle for control wells).

-

Add 2.5 µL of 4X PKC enzyme solution to initiate the reaction. Mix gently by shaking the plate.

-

Controls: Include "No Enzyme" controls (substitute buffer for enzyme) and "Maximum Activity" controls (using a known activator like Phorbol 12-myristate 13-acetate (PMA) or the vehicle control).

-

-

Kinase Reaction Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate at 30°C for 60-90 minutes. The optimal time should be determined during assay development.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 5 µL of Stop/Detection Mix, which typically contains EDTA (to chelate Mg²⁺ and stop the kinase) and the phosphospecific antibody.

-

Incubate for an additional 60 minutes at room temperature to allow for antibody-peptide binding to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate on a fluorescence polarization plate reader using the appropriate excitation and emission wavelengths for the fluorophore used.

-

Data are typically expressed in millipolarization units (mP).

-

-

Data Analysis:

-

Subtract the mP values of the "No Enzyme" wells from all other wells.

-

Plot the change in mP against the log of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound required to achieve 50% of the maximal PKC activation.

-

Conclusion and Future Directions

This compound stands out as a valuable chemical tool for interrogating PKC signaling and as a promising scaffold for drug development. Its ability to mimic the body's natural PKC activator, DAG, allows for the potent and specific modulation of downstream cellular events. The accumulated evidence points to its significant therapeutic potential, particularly in oncology, where it can induce cell-type-specific apoptosis, cell cycle arrest, and overcome multidrug resistance.

Future research should focus on elucidating the precise isoform selectivity profile of this compound and its derivatives. Quantifying the binding affinities and activation constants for each PKC isoform will be critical for understanding its cellular effects and for designing next-generation compounds with improved selectivity and therapeutic windows. Furthermore, exploring its efficacy in preclinical animal models for various cancers, neurodegenerative diseases, and inflammatory conditions will be essential to translate the promise of this potent natural product into tangible clinical applications.

References

- 1. Effect of lathyrol derivatives on non-small cell lung cancer and the possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of lathyrane-type diterpenoids in neural stem cell physiology: Microbial transformations, molecular docking and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Identification and In Vitro Anticancer Activity of Lathyrol-3-phenylacetate-5,15-diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lathyrol inhibits the proliferation of Renca cells by altering expression of TGF-β/Smad pathway components and subsequently affecting the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Unveiling the Botanical Treasury: A Technical Guide to the Natural Sources of Acylated Lathyrane Diterpenoids

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the natural origins of a significant class of bioactive molecules: the acylated lathyrane diterpenoids. While the specific nomenclature "Diacetyl benzoyl lathyrol" does not correspond to a standardly indexed compound in scientific literature, it strongly indicates a member of the lathyrane family possessing diacetyl and benzoyl functional groups. Such compounds are cornerstone secondary metabolites of the Euphorbia genus, a treasure trove for natural product chemists. This document will, therefore, focus on the primary botanical source of these molecules, Euphorbia lathyris, and the scientific methodologies pivotal to their study.

Executive Summary: The Lathyrane Landscape

Lathyrane diterpenoids are a class of macrocyclic compounds characterized by a unique 5/11/3-tricyclic carbon skeleton.[1] Their structural complexity is often enhanced by a variety of acylations, including acetyl and benzoyl groups, which significantly influence their biological activity. These compounds have garnered substantial interest within the scientific community for their potential therapeutic applications, including cytotoxic, anti-inflammatory, and anti-HIV activities.[2][3] The primary and most studied natural reservoir of these compounds is the plant genus Euphorbia, with Euphorbia lathyris (commonly known as caper spurge or mole plant) being a particularly rich source.[1][2]

The Prime Natural Source: Euphorbia lathyris

Euphorbia lathyris is a well-documented herb in the Euphorbiaceae family, with its seeds being a focal point for phytochemical investigation.[2][4] The plant's constituents are a complex mixture of various secondary metabolites, but the lathyrane-type diterpenoids are considered its characteristic chemical signature.[2]

Botanical Distribution and Traditional Use

Native to the Mediterranean, Euphorbia lathyris has been introduced globally.[1] In traditional Chinese medicine, the seeds of Euphorbia lathyris have been utilized for various treatments, underscoring the long-standing recognition of their potent biological effects.[2]

Key Lathyrane Diterpenoids from Euphorbia lathyris

Numerous lathyrane diterpenoids have been isolated from Euphorbia lathyris. While a compound explicitly named "this compound" is not prominent in the literature, compounds with these functional groups are well-represented. For instance, a study on the diterpenoids from the seeds of E. lathyris identified compounds such as 15-O-acetyl-3-O-benzoyl-lathyrol.[2] This highlights the common occurrence of acetylation and benzoylation on the lathyrol core. The specific positions of these acyl groups are crucial for their biological activity.

Biosynthesis of Lathyrane Diterpenoids

The biosynthesis of lathyrane diterpenoids is a complex enzymatic process originating from the general terpenoid pathway. While a detailed pathway for every specific acylated lathyrol is not fully elucidated, the core lathyrane skeleton is derived from geranylgeranyl pyrophosphate (GGPP).

Figure 1: Simplified biosynthetic pathway of acylated lathyrane diterpenoids.

The pathway involves the cyclization of GGPP to form casbene, a precursor for various diterpenoids in Euphorbiaceae.[5] Subsequent oxidations and rearrangements, catalyzed by cytochrome P450 monooxygenases and other enzymes, lead to the formation of the characteristic lathyrane skeleton. The final step in the biosynthesis of compounds like "this compound" would be the enzymatic transfer of acetyl and benzoyl groups to the lathyrol core by specific acyltransferases.

Extraction and Isolation Protocol

The isolation of acylated lathyrane diterpenoids from Euphorbia lathyris seeds is a multi-step process requiring careful optimization of extraction and chromatographic techniques.

General Workflow

Figure 2: General workflow for the extraction and isolation of lathyrane diterpenoids.

Detailed Experimental Protocol

-

Plant Material Preparation:

-

Collect mature seeds of Euphorbia lathyris.

-

Air-dry the seeds in a shaded, well-ventilated area to a constant weight.

-

Grind the dried seeds into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered seeds in 95% ethanol (or another suitable solvent like methanol or dichloromethane) at a 1:10 solid-to-liquid ratio (w/v) for 72 hours at room temperature.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation:

-

Suspend the crude extract in a methanol-water mixture (9:1 v/v) and partition successively with n-hexane to remove non-polar constituents like fats and oils.

-

The resulting methanol fraction, enriched with diterpenoids, is then concentrated.

-

-

Chromatographic Purification:

-

Subject the methanol fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions with similar TLC profiles.

-

Further purify the enriched fractions using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove pigments and other impurities.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, typically a gradient of acetonitrile and water.

-

Structural Elucidation

The identification of the precise structure of isolated lathyrane diterpenoids, including the position and nature of acyl groups, relies on a combination of modern spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): Essential for establishing the connectivity between protons and carbons, and for assigning the positions of the acyl groups on the lathyrane skeleton.

-

NOESY: Used to determine the relative stereochemistry of the molecule.

-

-

X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

Biological Activities and Therapeutic Potential

Acylated lathyrane diterpenoids from Euphorbia species have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.

| Biological Activity | Description | Key Findings |

| Cytotoxicity | The ability to kill cancer cells. | Several lathyrane diterpenoids have shown significant cytotoxic activity against various cancer cell lines.[2] The nature and position of the acyl groups are critical for this activity. |

| Anti-inflammatory | The ability to reduce inflammation. | These compounds can inhibit the production of pro-inflammatory mediators. |

| Anti-HIV | The ability to inhibit the replication of the Human Immunodeficiency Virus. | Some lathyrane diterpenoids have been reported to exhibit anti-HIV activity.[2] |

| Multidrug Resistance (MDR) Reversal | The ability to resensitize cancer cells to conventional chemotherapy. | Certain lathyrane diterpenoids can modulate the activity of drug efflux pumps in cancer cells. |

Conclusion and Future Directions

Euphorbia lathyris stands out as a critical natural source for the discovery of structurally diverse and biologically active acylated lathyrane diterpenoids. While the specific compound "this compound" may not be a formally recognized name, the chemical principles point towards a lathyrane diterpenoid with specific acylations that are well-represented in this plant. The methodologies outlined in this guide provide a robust framework for the continued exploration of Euphorbia species, the isolation of novel compounds, and the elucidation of their therapeutic potential. Future research should focus on the semi-synthesis of novel derivatives to optimize biological activity and the elucidation of their precise mechanisms of action.

References

- 1. Two lathyrane diterpenoid stereoisomers containing an unusual trans-gem -dimethylcyclopropane from the seeds of Euphorbia lathyris - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10724G [pubs.rsc.org]

- 2. acgpubs.org [acgpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. High-titer production of lathyrane diterpenoids from sugar by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Diacetyl Benzoyl Lathyrol: Unraveling the Molecular Architecture of a Bioactive Diterpenoid in Euphorbia lathyris

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The plant kingdom, particularly the family Euphorbiaceae, represents a vast and intricate chemical factory for producing structurally complex and pharmacologically potent diterpenoids.[1][2] Euphorbia lathyris (caper spurge) is a notable species within this family, recognized for its production of lathyrane-type diterpenoids, a class of molecules with significant therapeutic potential, including the ability to reverse multidrug resistance (MDR) in cancer cells.[3][4][5] This guide provides a detailed technical exploration of the biosynthetic pathway leading to diacetyl benzoyl lathyrol, a highly decorated lathyrane found in E. lathyris. We will dissect the enzymatic cascade from the universal diterpene precursor to the final, multi-functionalized molecule, offering insights into the underlying genetic and biochemical machinery. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pathway for applications in metabolic engineering, synthetic biology, and pharmaceutical development.

Introduction: The Significance of Lathyrane Diterpenoids

Lathyrane diterpenoids are characterized by a unique and complex 5/11/3 tricyclic carbon skeleton. Their biological activities are diverse and clinically relevant, ranging from anti-inflammatory and antiviral properties to potent modulation of P-glycoprotein (P-gp), an ABC transporter heavily implicated in the failure of chemotherapy due to multidrug resistance.[1][2][4][6] The lathyrol core is also a precursor to other important diterpenoids, such as ingenol mebutate, an approved pharmaceutical for treating actinic keratosis.[1][7]

The specific molecule of focus, 5,15-Diacetyl-3-benzoyllathyrol, represents a highly tailored downstream product of the core lathyrane pathway.[8] Understanding its biosynthesis is not merely an academic exercise; it provides a molecular roadmap for the heterologous production of these high-value compounds, which are often difficult and costly to obtain through plant extraction or total chemical synthesis.[7][9] By identifying and characterizing the key enzymes—the molecular architects of this pathway—we can harness them as biocatalysts to generate novel derivatives with improved therapeutic profiles.

The Core Biosynthetic Pathway: From Precursor to Lathyrol

The assembly of this compound is a multi-stage process involving cyclization, a cascade of oxidative modifications, and precise acylations. The journey begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).

The Committed Step: Cyclization of GGPP to Casbene

The biosynthesis of nearly all lathyrane, tigliane, and ingenane diterpenoids in Euphorbiaceae begins with a single, crucial cyclization event.[10][11]

-

Enzyme: Casbene Synthase (CBS)

-

Substrate: Geranylgeranyl Pyrophosphate (GGPP)

-

Product: Casbene

Casbene synthase, a type I terpenoid cyclase, catalyzes the intramolecular cyclization of the linear GGPP molecule to form casbene, a macrocyclic diterpene that serves as the foundational scaffold for subsequent modifications.[7][10][12] The prevalence of CBS across diterpenoid-producing Euphorbiaceae species underscores its role as the gatekeeper to this diverse class of molecules.[12]

The Oxidative Cascade: Forging the Lathyrane Skeleton

The transformation of the relatively simple casbene macrocycle into the intricate tricyclic lathyrane core is the most remarkable phase of the pathway. This is not a simple oxidation but a coordinated series of reactions mediated by cytochrome P450 monooxygenases (CYPs) and an alcohol dehydrogenase (ADH).[7]

Step 1: Regio-specific Oxidations of Casbene The casbene ring is first "activated" by precise hydroxylations at key positions. Transcriptome analysis of mature E. lathyris seeds, where these compounds accumulate, led to the identification of the specific P450s responsible.[7][13]

-

CYP71D445: Catalyzes the regio-specific 9-oxidation of casbene.

-

CYP726A27: Catalyzes the regio-specific 5-oxidation of casbene.

These initial oxidations are critical; they set the stage for the subsequent ring closure. The choice of these positions is non-random, as it primes the molecule for an intramolecular cyclization that is both sterically and electronically favorable.[7]

Step 2: Dehydrogenation and Unconventional Cyclization Following the P450-mediated hydroxylations, a short-chain alcohol dehydrogenase plays the final, decisive role in forming the lathyrane skeleton.

-

Enzyme: Alcohol Dehydrogenase 1 (ADH1)

-

Function: In concert with the P450s, ADH1 catalyzes the dehydrogenation of the newly installed hydroxyl groups. This leads to the formation of a proposed 6-hydroxy-5,9-diketocasbene intermediate, which then undergoes a spontaneous, unconventional intramolecular aldol reaction or a similar C-C bond formation.[1][2][7]

-

Product: Jolkinol C

This enzymatic synergy—two distinct P450s and an ADH working in concert—is a masterful example of metabolic logic, converting a flexible macrocycle into a rigid, structurally complex tricyclic intermediate, jolkinol C, which is a foundational lathyrane diterpenoid.[7][10]

Tailoring Reactions: The Final Decorations

Jolkinol C is the parent lathyrane, but the final bioactivity is often dictated by a suite of "tailoring" modifications, primarily hydroxylations and acylations. To arrive at this compound, the lathyrol core (derived from jolkinol C) undergoes several additional enzymatic steps.

-

Further Hydroxylations: Additional P450s are presumed to catalyze further hydroxylations on the lathyrol skeleton to create the necessary attachment points for the acyl groups at positions C-3, C-5, and C-15.

-

Acylations: The final step is the esterification of these hydroxyl groups. This is catalyzed by acyltransferases, likely belonging to the BAHD (BEAT, AHCS, HCBT, DAT) family, which are known to be involved in the acylation of terpenoids.[11][14] Three separate acylation events occur:

-

Benzoylation at C-3: A benzoyl-CoA donor is used to attach the benzoyl group.

-

Acetylation at C-5: An acetyl-CoA donor is used to attach an acetyl group.

-

Acetylation at C-15: A second acetyl-CoA donor is used to attach the final acetyl group.

-

The culmination of this intricate pathway is the highly decorated and bioactive molecule, 5,15-Diacetyl-3-benzoyllathyrol.

Visualization of the Pathway and Experimental Workflow

To provide a clear visual summary, the following diagrams illustrate the biosynthetic pathway and a standard experimental workflow for enzyme discovery and characterization.

Caption: Biosynthetic pathway from GGPP to this compound.

Caption: Experimental workflow for enzyme identification and characterization.

Key Enzymes Summary

The following table summarizes the critical enzymes identified or strongly implicated in the biosynthesis of the lathyrol core.

| Enzyme Name/Family | Abbreviation | Substrate(s) | Product(s) | Function | Reference |

| Casbene Synthase | CBS | Geranylgeranyl Pyrophosphate | Casbene | First committed step, macrocyclization | [7][12] |

| Cytochrome P450 71D445 | CYP71D445 | Casbene | 9-hydroxycasbene | Regio-specific C-9 oxidation | [7][13] |

| Cytochrome P450 726A27 | CYP726A27 | Casbene | 5-hydroxycasbene | Regio-specific C-5 oxidation | [7][13] |

| Alcohol Dehydrogenase 1 | ADH1 | Oxidized Casbene Intermediates | Jolkinol C | Dehydrogenation & Ring Closure | [7][10] |

| BAHD Acyltransferases | BAHDs | Lathyrol Core, Acetyl-CoA, Benzoyl-CoA | Acylated Lathyrols | Final tailoring via esterification | [11][14] |

Experimental Protocol: Functional Characterization of Biosynthetic Enzymes

The validation of candidate genes identified through transcriptomics is paramount. The following protocol outlines a robust, self-validating system for characterizing the function of enzymes like CYP71D445, CYP726A27, and ADH1 using transient expression in Nicotiana benthamiana, a well-established model system.

Objective: To confirm the catalytic activity of candidate enzymes by reconstituting the biosynthetic pathway from casbene to jolkinol C in planta.

Methodology:

-

Vector Construction & Bacterial Preparation:

-

Causality: To express the genes in the plant, they must first be cloned into a plant expression vector. Co-expression of multiple enzymes is necessary to reconstitute a multi-step pathway.

-

1.1. Synthesize and codon-optimize the full-length coding sequences for CBS, CYP71D445, CYP726A27, and ADH1 for N. benthamiana expression.

-

1.2. Clone each gene into a binary expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

1.3. Transform each vector construct into Agrobacterium tumefaciens (e.g., strain GV3101).

-

1.4. Grow individual overnight cultures for each construct. As a negative control , prepare an Agrobacterium culture containing an empty vector.

-

1.5. Pellet, wash, and resuspend the bacterial cultures in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of ~0.5-1.0.

-

-

Transient Expression via Agroinfiltration:

-

Causality: Agrobacterium facilitates the transfer of the T-DNA from the binary vector into the plant cell nucleus, leading to transient expression of the target genes.

-

2.1. For co-expression, mix the resuspended Agrobacterium cultures containing the different gene constructs in equal ratios. Prepare the following combinations:

-

Test 1 (Casbene Production): CBS alone

-

Test 2 (Full Pathway): CBS + CYP71D445 + CYP726A27 + ADH1

-

Control 1: Empty Vector

-

Control 2 (Substrate only): CBS + Empty Vector

-

-

2.2. Using a needleless syringe, infiltrate the bacterial suspensions into the abaxial side of the leaves of 4-6 week old N. benthamiana plants.

-

2.3. Maintain the plants under standard growth conditions for 5-7 days to allow for maximal protein expression.

-

-

Metabolite Extraction and Analysis:

-

Causality: The expressed enzymes will act on endogenous precursors (for GGPP) and the biosynthesized intermediates. Extraction and analysis are required to identify the resulting products.

-

3.1. Harvest the infiltrated leaf patches (~100-200 mg).

-

3.2. Flash-freeze in liquid nitrogen and grind to a fine powder.

-

3.3. Extract the metabolites with an appropriate organic solvent (e.g., ethyl acetate or hexane), spiked with an internal standard (e.g., 1 ppm fluoranthene) for quantification.[15]

-

3.4. Vortex thoroughly, sonicate, and centrifuge to pellet cell debris.

-

3.5. Evaporate the supernatant to dryness under a stream of nitrogen and resuspend in a known volume of solvent for analysis.

-

-

Product Identification (LC-MS/GC-MS):

-

Causality: Mass spectrometry provides the mass and fragmentation pattern of the products, allowing for their unambiguous identification against authentic standards.

-

4.1. Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile/semi-volatile products like casbene and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for less volatile, oxidized products like jolkinol C.[15]

-

4.2. Validation: Compare the retention times and mass spectra of the detected peaks with those of authentic casbene and jolkinol C standards.

-

4.3. Expected Results: The "CBS alone" sample should produce a peak corresponding to casbene. The "Full Pathway" sample should show a significant reduction in the casbene peak and the appearance of a new peak identified as jolkinol C. The control samples should show neither.[15]

-

Conclusion and Future Directions

The biosynthetic pathway of this compound in Euphorbia lathyris is a testament to the elegant complexity of plant specialized metabolism. Through the coordinated action of a terpene synthase, multiple cytochromes P450, an alcohol dehydrogenase, and various acyltransferases, a simple linear precursor is transformed into a potent, multi-functionalized bioactive molecule. The elucidation of this pathway, driven by advances in transcriptomics and functional genomics, has not only deepened our fundamental understanding but also opened the door for practical applications.[3][7]

The enzymes described herein represent a powerful toolkit for metabolic engineering and synthetic biology. By expressing these genes in robust heterologous hosts like Saccharomyces cerevisiae, it is now feasible to achieve high-titer production of the lathyrol core and its derivatives, bypassing the limitations of plant-based sourcing.[9] Furthermore, protein engineering of the P450s and acyltransferases could generate novel lathyrol analogs with enhanced potency, selectivity, or improved pharmacokinetic properties, providing a rich pipeline for the development of next-generation therapeutics targeting multidrug resistance and other challenging diseases.

References

- 1. A Cytochrome P450‐Mediated Intramolecular Carbon–Carbon Ring Closure in the Biosynthesis of Multidrug‐Resistance‐Reversing Lathyrane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Cytochrome P450-Mediated Intramolecular Carbon-Carbon Ring Closure in the Biosynthesis of Multidrug-Resistance-Reversing Lathyrane Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactive diterpenoid metabolism and cytotoxic activities of genetically transformed Euphorbia lathyris roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. pnas.org [pnas.org]

- 8. Euphorbia lathyris L - Naturewill biotechnology Co., Ltd. [naturewillbio.com]

- 9. High-titer production of lathyrane diterpenoids from sugar by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Cloning of casbene and neocembrene synthases from Euphorbiaceae plants and expression in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In Vitro Anti-Cancer Activity of Diacetyl Benzoyl Lathyrol: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the in vitro anti-cancer activities of Diacetyl benzoyl lathyrol, a lathyrane-type diterpenoid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a cohesive narrative grounded in scientific integrity. We will delve into the causality behind experimental choices, describe self-validating protocols, and provide a comprehensive framework for investigating this promising anti-cancer compound.

Introduction to this compound

This compound, also known as Euphorbia factor L3 (EFL3), is a natural compound belonging to the lathyrane family of diterpenoids.[1] These compounds are predominantly isolated from plants of the Euphorbia genus, which have a long history in traditional medicine for treating various ailments, including cancer.[1] The unique tricyclic structure of lathyrane diterpenoids has attracted considerable interest for its potent biological activities, including cytotoxicity against various cancer cell lines and the ability to reverse multidrug resistance.[1]

This compound's chemical structure is characterized by a complex carbon skeleton adorned with diacetyl and benzoyl functional groups.[1] These features are believed to be crucial for its biological efficacy. This guide will provide a detailed roadmap for evaluating its anti-cancer potential in a laboratory setting.

Assessing the Cytotoxic Potential of this compound

The foundational step in evaluating any potential anti-cancer agent is to determine its cytotoxicity against a panel of cancer cell lines. This allows for the quantification of its growth-inhibitory effects and provides a basis for selecting appropriate concentrations for further mechanistic studies.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound. The following table summarizes the reported IC50 values for this compound against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 34.04 ± 3.99 | [1] |

| MCF-7 | Breast Adenocarcinoma | 45.28 ± 2.56 | [1] |

| LoVo | Colon Adenocarcinoma | 41.67 ± 3.02 | [1] |

Note: The lower IC50 value against the A549 cell line suggests a higher sensitivity of this particular cancer type to this compound.[1]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

-

This compound (stock solution in DMSO)

-

Selected cancer cell lines (e.g., A549, MCF-7, LoVo)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Gently shake the plate for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Elucidating the Pro-Apoptotic Mechanism of Action

A critical aspect of anti-cancer drug discovery is understanding the mechanism by which a compound induces cell death. Apoptosis, or programmed cell death, is a key pathway often targeted by chemotherapeutic agents.

Investigating Apoptosis Induction

Studies have shown that this compound can induce apoptosis in cancer cells.[1] This can be qualitatively and quantitatively assessed using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Cancer cells treated with this compound

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

-

Staining: Resuspend approximately 1-5 x 10⁵ cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL3 channel.

Delving into the Molecular Pathways of Apoptosis

This compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[1] This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.

The Bcl-2 family consists of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these proteins determines the cell's fate. Upon receiving an apoptotic stimulus, pro-apoptotic members promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.

Caption: Mitochondrial pathway of apoptosis induced by this compound.

Recent evidence suggests that this compound can also induce apoptosis through the endoplasmic reticulum (ER) stress pathway.[2] The ER is responsible for protein folding, and an accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR). Prolonged ER stress can lead to apoptosis, often through the activation of the ATF4-CHOP signaling axis.[2]

Caption: ER stress-mediated apoptosis induced by this compound.

Experimental Protocol: Western Blotting for Apoptosis-Related Proteins

Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

-

Protein lysates from cells treated with this compound

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-ATF4, anti-CHOP, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse treated and untreated cells and quantify the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Investigating Effects on Cell Cycle and Metastatic Potential

Beyond inducing apoptosis, anti-cancer agents can also exert their effects by arresting the cell cycle and inhibiting cell migration and invasion, which are crucial for metastasis.

Cell Cycle Analysis

Some lathyrane diterpenoids have been shown to disrupt normal cell cycle progression.[3][4] Analyzing the cell cycle distribution can reveal if this compound causes an accumulation of cells in a specific phase (G0/G1, S, or G2/M), indicating cell cycle arrest.

Materials:

-

Cancer cells treated with this compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells as previously described and harvest.

-

Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Assessing Anti-Migratory and Anti-Invasive Properties

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. In vitro assays can be used to evaluate the potential of this compound to inhibit these processes.

Caption: Experimental workflow for assessing cell migration and invasion.

This assay measures the collective migration of a sheet of cells.

Procedure:

-

Create a Monolayer: Grow cells to confluence in a multi-well plate.

-

Create a "Wound": Use a sterile pipette tip to create a scratch in the monolayer.

-

Treatment: Replace the medium with fresh medium containing this compound at various concentrations.

-

Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at different time points to quantify the rate of wound closure.

This assay assesses the ability of cells to invade through a basement membrane matrix.

Procedure:

-

Prepare Transwell Inserts: Coat the porous membrane of Transwell inserts with a layer of Matrigel or a similar extracellular matrix protein.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.

-

Chemoattractant and Treatment: Add complete medium (containing a chemoattractant like FBS) and this compound to the lower chamber.

-

Incubation: Incubate for 24-48 hours.

-

Analysis: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells under a microscope.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the in vitro evaluation of the anti-cancer properties of this compound. The detailed protocols for assessing cytotoxicity, apoptosis, cell cycle progression, and metastatic potential offer a robust starting point for researchers. The elucidated mechanisms involving the mitochondrial and ER stress pathways highlight promising avenues for further investigation.

Future research should focus on expanding the panel of cancer cell lines to better understand the compound's spectrum of activity. In-depth proteomics and genomics studies could further unravel the intricate signaling networks modulated by this compound. Ultimately, promising in vitro findings will pave the way for pre-clinical in vivo studies to assess its therapeutic potential in a more complex biological system.

References

- 1. Structure Identification of Euphorbia Factor L3 and Its Induction of Apoptosis through the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity and Apoptosis Inducing Effects of Some Lathyrane and Tigliane Diterpenes against Breast Cancer Cell Lines | Traditional and Integrative Medicine [publish.kne-publishing.com]

The Lathyrol Scaffold: A Privileged Structure for Modulating Cellular Activity – A Technical Guide to the Structure-Activity Relationship of Diacetyl Benzoyl Lathyrol Analogs

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The lathyrol scaffold, a complex tricyclic diterpenoid, represents a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[1][2] This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of diacetyl benzoyl lathyrol analogs, a class of compounds demonstrating significant potential in overcoming multidrug resistance (MDR) and exhibiting potent anti-inflammatory properties. We will delve into the causal relationships behind experimental design, present detailed protocols for synthesis and evaluation, and visualize key mechanistic pathways. This document is intended to serve as a comprehensive resource for researchers engaged in the exploration and development of lathyrol-based therapeutics.

Introduction: The Therapeutic Potential of Lathyrol Diterpenoids

Lathyrane diterpenoids, primarily isolated from plants of the Euphorbia genus, are characterized by a unique 5/11/3 tricyclic ring system.[1][2] This intricate architecture provides a rigid framework upon which various functional groups can be strategically placed, leading to a diverse array of biological activities. These activities include the reversal of multidrug resistance in cancer cells, anti-inflammatory effects, and antiviral properties.[1][2]

Among the numerous lathyrol derivatives, those bearing acetyl and benzoyl ester functionalities have garnered considerable interest. These acyl groups play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the parent molecule, influencing its interaction with biological targets and ultimately dictating its therapeutic efficacy. This guide will specifically focus on this compound analogs, exploring how the strategic placement and nature of these acyl groups influence their biological function.

Core Directive: Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of lathyrol analogs is exquisitely sensitive to the nature and position of the acyl substituents on the diterpene core. The hydroxyl groups at positions C-3, C-5, and C-15 are common sites for esterification, and modifications at these positions have profound effects on activity.[3]

Modulation of P-glycoprotein (P-gp) and Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[4] Lathyrol analogs have emerged as potent modulators of P-gp, restoring the efficacy of conventional chemotherapeutic agents.[1][4]

A systematic study on derivatives of Euphorbia factor L3, a lathyrol diterpene, where the hydroxyl groups at C-3, C-5, and C-15 were modified with various acyl groups, provides critical insights into the SAR for MDR reversal.[4] The chemoreversal effects were evaluated in breast cancer cells overexpressing P-gp.[4]

Key SAR Insights for P-gp Modulation:

-

Influence of Acyl Chain Length and Aromaticity: The nature of the acyl group is a critical determinant of activity. Both aliphatic and aromatic acyl groups can confer potent MDR reversal activity.

-

Positional Importance of Acylation: Modification at all three positions (C-3, C-5, and C-15) has been shown to yield active compounds, indicating that the entire substitution pattern contributes to the interaction with P-gp.

-

Hydrophobicity and Hydrogen Bonding: The interaction with the flexible cavity of P-gp is influenced by hydrophobic interactions and the potential for hydrogen bonding.[4] The acyl groups contribute to the overall lipophilicity of the molecule, which is a key factor in its ability to interact with the transmembrane domains of P-gp.

Quantitative Analysis of P-gp Modulation by Lathyrol Analogs:

| Compound ID | Modification | Reversal Fold (RF) vs. Verapamil | Citation |

| 19 | C-15 acylated derivative | 4.8 | [4] |

| 25 | C-3 acylated derivative | 4.0 | [4] |

| EFL1 | This compound | Showed significant MDR reversal | [2] |

| EFL3 | Lathyrol Derivative | 39.68 | [4] |

Note: The specific acyl groups for compounds 19 and 25 are detailed in the source publication. This table highlights the most potent derivatives from the study.

Anti-inflammatory Activity and NF-κB Inhibition

Lathyrol and its analogs exhibit significant anti-inflammatory properties, largely attributed to their ability to inhibit the NF-κB signaling pathway.[3] The NF-κB transcription factor is a master regulator of inflammatory gene expression, and its inhibition is a key therapeutic strategy for a range of inflammatory diseases.

Mechanism of NF-κB Inhibition:

The precise mechanism of NF-κB inhibition by this compound analogs is an area of active investigation. However, studies on related compounds suggest several potential points of intervention in the canonical NF-κB pathway.[3] The pathway is initiated by stimuli such as lipopolysaccharide (LPS), which leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Lathyrol derivatives have been shown to block the nuclear translocation of NF-κB, suggesting an upstream point of intervention, possibly at the level of IKK activation or IκBα degradation.[3]

Signaling Pathway: Canonical NF-κB Activation and Potential Inhibition by Lathyrol Analogs

Caption: Canonical NF-κB signaling pathway and potential points of inhibition by this compound analogs.

Modulation of Protein Kinase C (PKC)

Phorbol esters, which are structurally related to some diterpenoids, are well-known activators of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. The diacylglycerol (DAG)-binding C1 domain of PKC is the target for phorbol esters. Given the structural similarities, it is plausible that lathyrol esters also modulate PKC activity. However, direct and systematic studies on the interaction of this compound analogs with specific PKC isozymes are currently limited. Future research in this area could reveal another important facet of the SAR of these compounds.

Experimental Protocols

The synthesis and evaluation of this compound analogs require a combination of organic synthesis techniques and robust biological assays.

General Procedure for the Acylation of Lathyrol

The selective acylation of the hydroxyl groups at C-3, C-5, and C-15 of the lathyrol scaffold is a key step in generating a library of analogs for SAR studies. The reactivity of these hydroxyl groups can differ, allowing for a degree of regioselectivity.

Materials:

-

Lathyrol (starting material)

-

Acetyl chloride or acetic anhydride (for acetylation)

-

Benzoyl chloride (for benzoylation)

-

A suitable base (e.g., pyridine, triethylamine, or DMAP)

-

Anhydrous solvent (e.g., dichloromethane, THF, or pyridine)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Step-by-Step Protocol:

-

Dissolution: Dissolve lathyrol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base to the reaction mixture. The choice and amount of base can influence the selectivity of the acylation.

-

Addition of Acylating Agent: Slowly add the acylating agent (acetyl chloride, acetic anhydride, or benzoyl chloride) to the stirred solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate). Extract the product into an organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel to isolate the desired acylated lathyrol analog.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Experimental Workflow: Synthesis and Evaluation of Lathyrol Analogs

Caption: A generalized workflow for the synthesis, purification, and biological evaluation of this compound analogs.

Assay for P-glycoprotein Modulation

A common method to assess the P-gp modulating activity of compounds is to measure the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123, in P-gp overexpressing cells.

Materials:

-

P-gp overexpressing cancer cell line (e.g., MCF-7/ADR)

-

Non-P-gp expressing parental cell line (e.g., MCF-7)

-

Rhodamine 123

-

Test compounds (this compound analogs)

-

Positive control (e.g., Verapamil)

-

Cell culture medium and reagents

-

Fluorometer or flow cytometer

Step-by-Step Protocol:

-

Cell Seeding: Seed the P-gp overexpressing and parental cells in a multi-well plate and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with various concentrations of the test compounds or the positive control for a defined period.

-

Substrate Loading: Add Rhodamine 123 to all wells and incubate to allow for cellular uptake.

-

Washing: Wash the cells to remove extracellular Rhodamine 123.

-

Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorometer or flow cytometer.

-

Data Analysis: An increase in intracellular fluorescence in the P-gp overexpressing cells treated with the test compound, compared to untreated cells, indicates inhibition of P-gp-mediated efflux.

Conclusion and Future Directions

This compound analogs represent a promising class of compounds with significant potential for the development of new therapeutics, particularly in the areas of oncology and inflammatory diseases. The structure-activity relationship studies highlighted in this guide underscore the critical role of the acyl substituents in modulating their biological activity. The potent P-glycoprotein modulatory effects of these compounds offer a viable strategy to combat multidrug resistance in cancer.

Future research should focus on:

-

Systematic SAR Studies: A comprehensive investigation involving the synthesis and evaluation of a complete series of this compound analogs with systematic variation of the acyl groups at the C-3, C-5, and C-15 positions is warranted. This would provide a more complete picture of the SAR for both P-gp modulation and anti-inflammatory activity.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which these compounds inhibit the NF-κB pathway and potentially modulate PKC activity will be crucial for their further development.

-

Pharmacokinetic Profiling: In vivo studies to assess the pharmacokinetic properties, efficacy, and safety of the most promising analogs are essential next steps in the drug development process.

By leveraging the insights presented in this guide, researchers can continue to unlock the therapeutic potential of the lathyrol scaffold and develop novel and effective treatments for a range of challenging diseases.

References

- 1. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 76376-43-7 | Euphorbia factor L1 [phytopurify.com]

- 3. Lathyrol diterpenes as modulators of P-glycoprotein dependent multidrug resistance: structure-activity relationship studies on Euphorbia factor L3 derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing lathyrane structural diversity and MDR activity by combinatorial modification of lathyrane nucleus and ester side chain: A case study of Euphorbia Factor L1 and Euphorbia Factor L3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Targets of Diacetyl Benzoyl Lathyrol in Cancer Cells

Introduction

Diacetyl benzoyl lathyrol (DABL), a lathyrane-type diterpenoid, represents a promising class of natural products with significant cytotoxic and modulatory activities in cancer cells. Also identified as Euphorbia factor L3 (EFL3), this compound is isolated from the seeds of Euphorbia lathyris, a plant with a history in traditional medicine for treating various ailments.[1][2] Lathyrane diterpenoids are characterized by a complex tricyclic skeleton that enables interaction with multiple cellular targets, making them compelling candidates for novel anticancer therapeutic development.[3]

This guide provides an in-depth analysis of the known biological targets and mechanisms of action of DABL in neoplastic cells. We will dissect the core cellular processes it disrupts, explore its key molecular targets, and provide robust, field-proven protocols for researchers to validate these interactions in their own experimental settings. The narrative is structured to explain not just the "what" but the "why," reflecting a causal understanding of experimental design and mechanistic investigation.

Section 1: Core Cellular Processes Targeted by DABL

DABL exerts its anticancer effects not through a single mechanism, but by engaging a network of interconnected cellular processes. This multi-pronged attack is a hallmark of potent therapeutic candidates, as it can pre-emptively address the complex and adaptive nature of cancer.

Induction of Programmed Cell Death (Apoptosis)

A primary outcome of DABL treatment in cancer cells is the induction of apoptosis.[2] Evasion of apoptosis is a fundamental characteristic of cancer, and compounds that can reactivate this dormant process are of high therapeutic value.[4] DABL leverages at least two distinct signaling cascades to drive cells toward self-destruction.

The most well-documented pro-apoptotic mechanism of DABL is its activation of the mitochondrial pathway.[2] This pathway is a critical checkpoint for cellular life and death, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5] Treatment of non-small cell lung cancer (NSCLC) A549 cells with DABL leads to a quantifiable loss of the mitochondrial membrane potential (ΔΨm) and subsequent release of cytochrome c from the mitochondria into the cytosol.[2]

This event is the point of no return. Cytosolic cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases like caspase-3, which dismantle the cell by cleaving critical substrates such as Poly (ADP-ribose) polymerase (PARP).[4][5]

Recent evidence reveals that DABL also induces apoptosis by provoking endoplasmic reticulum (ER) stress.[6] The ER is central to protein folding, and an accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR). While initially a pro-survival mechanism, sustained ER stress shifts the UPR toward a pro-apoptotic outcome. In human pancreatic cancer cells, DABL treatment increases the levels of key ER stress markers, including phosphorylated inositol-requiring enzyme 1 alpha (IRE1α) and activating transcription factor 4 (ATF4).[6] These signals converge on the transcription factor C/EBP homologous protein (CHOP), a critical mediator of ER stress-induced apoptosis.[6] The upregulation of CHOP, coupled with the cleavage of PARP, confirms that DABL can kill cancer cells by overwhelming their protein-folding capacity.[6][7]

Section 2: Key Molecular Targets of DABL and Lathyrane Diterpenoids

The diverse cellular effects of DABL are rooted in its interaction with specific molecular targets. While some are directly engaged by DABL, others are modulated as a downstream consequence. Understanding these primary interactions is crucial for rational drug development.

Protein Kinase C (PKC)

A pivotal target for the broader class of lathyrane diterpenoids is Protein Kinase C (PKC), a family of serine/threonine kinases that act as central nodes in signal transduction, controlling proliferation, differentiation, and apoptosis.[8][9] Lathyranes, along with other diterpenes from Euphorbia species, are known to be potent PKC activators.[8] They accomplish this by mimicking the action of the endogenous second messenger diacylglycerol (DAG), binding to the C1 regulatory domain of classical and novel PKC isozymes.[8][10]

This interaction recruits PKC to the cell membrane, leading to its activation. The ability of DABL's parent structure to activate PKC provides a compelling upstream mechanism that could initiate downstream events like mitochondrial dysregulation and changes in gene expression related to apoptosis and metastasis.[3]

P-glycoprotein (P-gp/ABCB1)

One of the most significant barriers to successful chemotherapy is multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp).[11][12] P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutics to sub-lethal levels.[13] Lathyrane diterpenoids have been extensively studied as powerful P-gp inhibitors and MDR modulators.[11] They are thought to interact directly with P-gp, inhibiting its transport function and thereby resensitizing resistant cancer cells to conventional anticancer drugs.[11] This makes DABL a potential candidate for combination therapies aimed at overcoming chemoresistance.

Regulators of Epithelial-Mesenchymal Transition (EMT)

While direct studies on DABL are emerging, research on closely related lathyrol derivatives provides strong evidence for another critical target: the machinery of epithelial-mesenchymal transition (EMT).[14] EMT is a developmental process hijacked by cancer cells to gain migratory and invasive properties, facilitating metastasis.[15]

In NSCLC cells, lathyrol derivatives have been shown to reverse the EMT phenotype.[14] This is achieved by:

-

Upregulating E-cadherin: The quintessential epithelial marker responsible for strong cell-cell adhesion.

-

Downregulating N-cadherin and β-catenin: Mesenchymal markers associated with reduced adhesion and increased motility.

-

Decreasing Matrix Metalloproteinases (MMPs): Specifically MMP2 and MMP9, enzymes that degrade the extracellular matrix, allowing cells to invade surrounding tissues.[14]

By modulating these key proteins, DABL-related compounds can effectively inhibit the migratory and invasive capabilities of cancer cells, targeting a crucial aspect of tumor progression.[14]

Section 3: Experimental Protocols for Target Validation

To empower researchers to investigate the mechanisms outlined above, this section provides detailed, step-by-step protocols. These methods are designed as self-validating systems, incorporating necessary controls to ensure data integrity.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of DABL required to inhibit cancer cell proliferation by 50% (IC50).

-

Principle: The mitochondrial dehydrogenase in living cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

DABL stock solution (in anhydrous DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Anhydrous DMSO

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare serial dilutions of the DABL stock solution in complete medium to achieve the desired final concentrations.

-